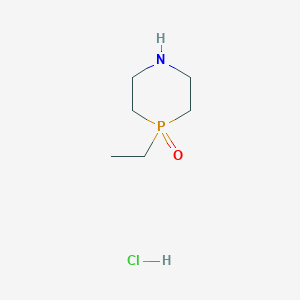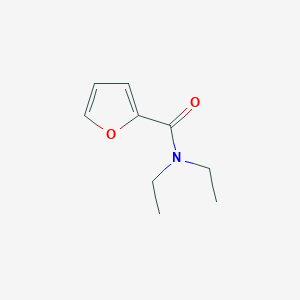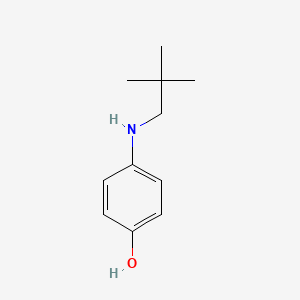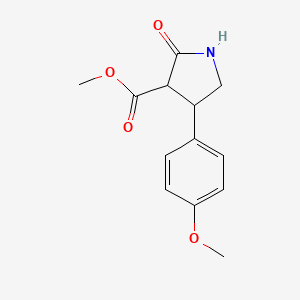
1-(2-chloro-6-fluorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-6-fluorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one is a synthetic organic compound that belongs to the class of triazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-6-fluorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Benzyl Group: The 2-chloro-6-fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where the triazole intermediate reacts with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a Grignard reaction or other organometallic methods, where cyclopropyl magnesium bromide reacts with the intermediate compound.
Pyridinyl Group Incorporation: The pyridin-3-yl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate palladium catalysts and conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-chloro-6-fluorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chloro or fluoro positions.
Applications De Recherche Scientifique
1-(2-chloro-6-fluorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antifungal, or anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound can be used in studies to understand its interaction with enzymes, receptors, and other proteins.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mécanisme D'action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring is known to interact with metal ions in enzyme active sites, potentially inhibiting enzyme activity. The benzyl and pyridinyl groups may enhance binding affinity and specificity, while the cyclopropyl group can influence the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
- 1-(2-chlorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one
- 1-(2-fluorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one
- 1-(2-chloro-6-fluorobenzyl)-4-methyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one
Uniqueness: 1-(2-chloro-6-fluorobenzyl)-4-cyclopropyl-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chloro and fluoro groups on the benzyl moiety can enhance its reactivity and binding interactions, while the cyclopropyl group can influence its metabolic stability and pharmacokinetics.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propriétés
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-4-cyclopropyl-5-pyridin-3-yl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c18-14-4-1-5-15(19)13(14)10-22-17(24)23(12-6-7-12)16(21-22)11-3-2-8-20-9-11/h1-5,8-9,12H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSXOKSUTAWZHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CC3=C(C=CC=C3Cl)F)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2915723.png)

![1-{[3-Ethyl-2-(4-nitrophenyl)imidazolidin-1-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B2915726.png)
![2-cyclopropyl-4-methyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2915729.png)


![N-{[4-(4-bromophenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-fluorobenzamide](/img/structure/B2915734.png)

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one](/img/structure/B2915737.png)
![1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2915738.png)
![4-cyclopropaneamido-N-[2-(2,5-dimethylbenzenesulfonamido)ethyl]benzamide](/img/structure/B2915739.png)


![(E)-N-[(4-fluorophenyl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide](/img/structure/B2915746.png)
